molecular formula C15H18N4O3S2 B3619299 N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

Cat. No.: B3619299
M. Wt: 366.5 g/mol
InChI Key: XIWLNWHSEGYLNF-UHFFFAOYSA-N
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Description

N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a structurally complex organic compound belonging to the 1,3,4-thiadiazole class. Its core structure includes:

  • A 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for diverse biological activities.
  • A propanamide group (-CONHCH2CH2CH3) at position 2 of the thiadiazole ring.

Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-3-12(20)17-14-18-19-15(24-14)23-9-13(21)16-10-7-5-6-8-11(10)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLNWHSEGYLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and chemical properties are influenced by substituent modifications. Below is a comparative analysis with structurally related thiadiazole derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Key References
Target Compound 1,3,4-Thiadiazole - 2-Ethoxyphenyl carbamoyl methyl sulfanyl
- Propanamide
Under investigation (potential antimicrobial/anticancer)
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide 1,3,4-Thiadiazole - 2-Fluorophenyl carbamoyl methyl sulfanyl
- Methanesulfonamido acetamide
Enhanced antimicrobial activity due to fluorophenyl group
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide 1,3,4-Thiadiazole - Cyclopentyl carbamoyl methyl sulfanyl
- Thiophene carboxamide
Moderate anticancer activity (thiophene enhances π-π stacking)
5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide 1,3,4-Thiadiazole - Ethyl group at position 5
- Methylphenyl sulfonyl pyrimidine
Anticancer activity (sulfonyl group improves metabolic stability)
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole - Ethoxyphenyl-triazole-sulfanyl
- Chloro-methylphenyl
Antiviral activity (pyridine enhances target binding)

Impact of Substituent Modifications

  • Ethoxy vs. Fluoro Phenyl Groups : The target compound’s 2-ethoxyphenyl group provides electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets. In contrast, 2-fluorophenyl analogues (e.g., ) exhibit stronger electronegativity, enhancing hydrogen bonding but reducing lipophilicity.
  • Sulfanyl vs. Sulfonyl Groups : Sulfanyl (-S-) linkages (as in the target compound) are more prone to oxidation than sulfonyl (-SO2-) groups (e.g., ), affecting metabolic stability and reactivity .
  • Propanamide vs. Acetamide Chains : The longer alkyl chain in the target compound’s propanamide group may increase flexibility and binding affinity compared to shorter acetamide derivatives .

Biological Activity

N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 370.48 g/mol. The presence of a thiadiazole ring and an ethoxyphenyl group enhances its reactivity and biological interactions.

Antimicrobial Activity

Compounds containing thiadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microbial organisms .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives can show promising anticancer activity. For example, in a study evaluating the cytotoxic effects of various compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, certain derivatives exhibited IC50 values in the low micromolar range . Specifically, compounds structurally related to this compound have shown selective cytotoxicity towards cancer cells compared to non-cancerous cell lines.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazole ring followed by functionalization with the ethoxyphenyl carbamoyl group. This synthetic pathway is crucial for obtaining compounds with desired biological activities.

Compound NameStructural FeaturesBiological Activity
N-(5-(ethyl)-1,3,4-thiadiazol-2-yl)-2-(phenylsulfonyl)acetamideContains phenylsulfonyl groupAntimicrobial
N-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2-acetamideSubstituted amino groupAnticancer
N-(5-methylthio)-1,3,4-thiadiazol-2-yl)acetamideMethylthio substitutionAntifungal

Q & A

Q. What hybrid experimental-theoretical frameworks enhance structure-activity relationship (SAR) studies?

  • Methodological Answer : QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. Synthetic libraries of analogs are screened, and results are fed back into machine learning algorithms (e.g., random forest) to predict novel active structures. Free-energy perturbation (FEP) calculations validate predicted binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

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